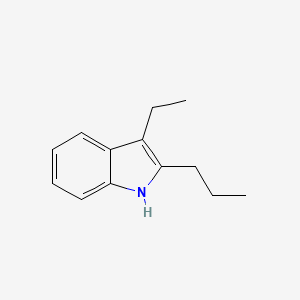

3-ethyl-2-propyl-1H-indole

Descripción

The Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. rsc.orgmdpi.com The indole nucleus is a quintessential example of such a scaffold. nih.govresearchgate.net Its prevalence in nature, from the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and hormones such as melatonin, underscores its fundamental role in biological systems. mdpi.com

In medicinal chemistry, the indole ring's ability to mimic the structure of various protein components allows it to interact with a diverse set of receptors and enzymes in a reversible manner. ijpsr.com This has led to the development of a multitude of indole-containing drugs with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. ijpsr.comnih.gov The indole scaffold's drug-like properties and its capacity for chemical modification at various positions make it a highly productive starting point for hit identification and lead optimization in drug discovery programs. rsc.org

Historical and Contemporary Significance of Alkyl-Substituted Indoles in Research

The functionalization of the indole core with alkyl groups has been a longstanding area of research, leading to compounds with significant biological activities. The position and nature of the alkyl substituent can profoundly influence the molecule's pharmacological profile. For instance, 3-substituted indoles are an important class of marine alkaloids known for their high degree of biological activity. researcher.life

Historically, the synthesis of specifically substituted indoles has been a focus of organic chemistry. Modern synthetic methods continue to evolve, offering more efficient and selective ways to introduce alkyl groups at various positions of the indole ring. acs.orgrsc.org Recent advancements have focused on developing catalytic methodologies to improve reaction efficiency, selectivity, and sustainability in the synthesis of 3-substituted indoles, which are crucial intermediates in the production of pharmaceuticals and natural products. researcher.life Highly substituted indoles, including those with alkyl groups at the C3 position, are found in biologically active molecules and approved drugs, highlighting the continued importance of this class of compounds. acs.orgacs.org

Research Trajectories for 3-ethyl-2-propyl-1H-indole within the Broader Indole Class

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation. As a 2,3-disubstituted indole, it belongs to a class of compounds that has been explored for various therapeutic applications. For example, derivatives of 3-ethyl-1H-indole have been investigated as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.govacs.org

Future research on this compound would likely involve its synthesis and subsequent screening for a range of biological activities. Given the known properties of related alkyl-substituted indoles, this could include evaluation for anticancer, antimicrobial, or neuroprotective effects. Furthermore, its potential as a synthetic intermediate for more complex, biologically active molecules could be another significant area of study. The development of efficient synthetic routes to access highly substituted indoles, such as the B(C6F5)3-catalyzed transfer of secondary alkyl groups, could be applied to the synthesis of this compound and its analogs. acs.orgacs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17N |

| Molar Mass | 187.28 g/mol |

| CAS Number | 17901-63-2 |

Data sourced from ChemBK and ChemicalBook chembk.comchemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-2-propyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-12-10(4-2)11-8-5-6-9-13(11)14-12/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCKFPVSLNTUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 2 Propyl 1h Indole and Its Analogues

Strategic Approaches to Constructing the 2,3-Dialkylated Indole (B1671886) Core

The formation of the 2,3-disubstituted indole nucleus is a central challenge in organic synthesis. Various strategies have been developed, ranging from classical name reactions to modern metal-catalyzed and metal-free approaches, to achieve this goal with efficiency and control.

Modified Fischer Indole Syntheses and their Adaptations for 3-ethyl-2-propyl-1H-indole

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely used methods for indole ring construction. mdpi.comwikipedia.org The classical reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, followed by a nih.govnih.gov-sigmatropic rearrangement of the resulting phenylhydrazone intermediate. mdpi.comnih.gov

For the specific synthesis of this compound, the reaction would utilize phenylhydrazine and an unsymmetrical ketone, namely 3-hexanone (B147009) (ethyl propyl ketone). The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from phenylhydrazine and 3-hexanone.

Tautomerization of the phenylhydrazone to its enamine form. mdpi.com

A nih.govnih.gov-sigmatropic rearrangement, which is the crucial C-C bond-forming step. mdpi.com

Subsequent cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. mdpi.com

Modern adaptations of the Fischer synthesis have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another advanced approach is the tandem hydroformylation–Fischer indolisation, where olefins are first converted to α-branched aldehydes, which then undergo condensation and rearrangement to form 2,3-disubstituted indoles. sci-hub.se

| Reaction | Key Reactants | Catalyst/Conditions | Key Intermediate |

| Classical Fischer Synthesis | Phenylhydrazine, 3-Hexanone | Brønsted or Lewis acids (e.g., HCl, ZnCl2), Heat | Phenylhydrazone |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone |

| Tandem Hydroformylation | Olefin, Phenylhydrazine | Rhodium catalyst (hydroformylation), Acid (indolisation) | α-Branched aldehyde |

Palladium-Catalyzed Cyclization and Coupling Reactions for Indole Formation

Palladium-catalyzed reactions have become a powerful tool for the synthesis of complex heterocyclic structures, including 2,3-dialkylated indoles. mdpi.com These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the cyclization step.

One prominent strategy is the palladium-catalyzed annulation of ortho-alkynylanilines with various coupling partners. nih.gov This approach, related to the Larock indole synthesis, can produce 2,3-disubstituted indoles with high functional group tolerance. rsc.org The synthesis of 2,3-dialkylindoles can be achieved through a chemoselective 1,2-migratory addition of an alkylpalladium species to an aldimine intermediate, which is formed in situ. researchgate.net This method offers a novel, non-Fischer route to the desired indole core from readily available 1-isocyano-2-vinylbenzenes. researchgate.net Furthermore, palladium(II)-catalyzed cyclization combined with alkenylation offers another pathway to 2,3-disubstituted indoles. nih.gov

| Palladium-Catalyzed Method | Starting Materials | Key Features | Reference |

| Annulation of o-alkynylanilines | o-alkynylanilines, Arylsiloxanes | Electrophilic cyclization, C-Si bond cleavage | rsc.org |

| Migratory Addition | 1-Isocyano-2-vinylbenzenes | Forms aldimine intermediate in situ, Non-Fischer synthesis | researchgate.net |

| Cyclization-Alkenylation | Ethyl 2-ethynylphenylcarbamate, Alkenes | Intramolecular cyclization with concurrent alkenylation | nih.gov |

One-Pot Synthetic Routes to Functionalized Indoles Bearing Alkyl Substituents

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. Several one-pot strategies have been developed for the rapid construction of substituted indoles.

A three-component Fischer indolisation–N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes. rsc.org Another efficient one-pot method involves the palladium-catalyzed heteroannulation of a 2-haloaniline derivative with a terminal alkyne, such as phenylacetylene, to generate 2-substituted or 2,3-disubstituted indoles. nih.gov A three-component variant of the Fischer indole synthesis combines nitriles, organometallic reagents (like Grignard or organolithium reagents), and arylhydrazine salts. nih.gov The organometallic reagent adds to the nitrile to form a metalloimine, which then condenses with the hydrazine (B178648) to generate the hydrazone precursor for the Fischer cyclization in a single pot. nih.gov

Metal-Free and Organocatalytic Strategies for Indole Construction

To address the environmental and economic concerns associated with transition metal catalysts, metal-free and organocatalytic methods for indole synthesis have gained significant attention. These strategies often rely on the use of environmentally benign reagents or small organic molecules as catalysts.

Direct arylation of indoles can be achieved under metal-free conditions using diaryliodonium salts. goettingen-research-online.de While this method typically functionalizes the C3 position of an existing indole, related principles can be applied to cyclization reactions. For instance, cascade reactions involving condensation and oxidative annulation can produce complex indole systems without the need for a metal catalyst. researchgate.net

Organocatalysis has emerged as a powerful platform for the asymmetric functionalization of indoles. nih.govrsc.org Chiral catalysts can facilitate cycloaddition reactions to construct complex, enantiomerically enriched indole-containing frameworks. nih.govresearchgate.net These methods provide novel disconnections for accessing complex indole structures that are challenging to prepare using traditional approaches.

Regioselective Introduction of Ethyl and Propyl Groups at C-3 and C-2 Positions

An alternative to constructing the indole ring from acyclic precursors is the direct functionalization of a pre-existing indole core. This requires highly regioselective methods to install the desired alkyl groups at the C-2 and C-3 positions.

Friedel-Crafts Acylation Followed by Reduction for Alkyl Chain Installation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a primary method for introducing alkyl and acyl groups onto electron-rich rings like indole. The indole nucleus exhibits high nucleophilicity, with a strong intrinsic preference for electrophilic substitution at the C-3 position. nih.gov

The introduction of an alkyl chain can be achieved via a two-step acylation-reduction sequence. First, a Friedel-Crafts acylation is performed to install an acyl group at the C-3 position. For the synthesis of this compound, one could envision first introducing a propanoyl group at C-3 using propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst such as diethylaluminum chloride. organic-chemistry.org This method is often highly regioselective for the 3-position and can be performed on NH-unprotected indoles. organic-chemistry.orgnih.gov

Following acylation, the resulting 3-propanoyl-1H-indole is then subjected to reduction to convert the ketone into an alkyl group. Standard reduction methodologies such as the Wolff-Kishner (hydrazine, base, heat), Clemmensen (zinc amalgam, HCl), or catalytic hydrogenation can be employed for this transformation. This sequence effectively installs the propyl group at the C-3 position.

The subsequent introduction of the ethyl group at the C-2 position is more challenging due to the lower reactivity of this position compared to C-3. However, C-2 alkylation can be achieved, sometimes requiring that the C-3 position be blocked. nih.gov Certain transition metal catalysts, such as rhodium(III), have been shown to direct C-H alkylation specifically to the C2-position of the indole ring. rsc.org

| Step | Reaction Type | Reagents | Target Position | Outcome |

| 1 | Friedel-Crafts Acylation | Indole, Propanoyl Chloride, Lewis Acid (e.g., Et2AlCl) | C-3 | Installation of a propanoyl group |

| 2 | Carbonyl Reduction | Wolff-Kishner or Clemmensen Reagents | C-3 | Conversion of the propanoyl group to a propyl group |

| 3 | C-H Alkylation | 3-Propyl-1H-indole, Ethylating Agent, Catalyst (e.g., Rh(III)) | C-2 | Installation of an ethyl group |

Direct Alkylation and Cross-Coupling Methods at C-2 and C-3

The direct functionalization of the indole core at the C-2 and C-3 positions represents a highly atom-economical approach to the synthesis of 2,3-disubstituted indoles like this compound. These methods avoid the often lengthy and complex traditional named reactions for indole synthesis.

One powerful strategy is the palladium-catalyzed direct C-H alkylation. For instance, a palladium/norbornene co-catalyzed process allows for the regioselective alkylation of the C-H bond adjacent to the NH group in 1H-indoles. This method typically employs a primary alkyl halide as the electrophile and proceeds under mild conditions to afford 2-alkyl-1H-indoles. Subsequent functionalization at the C-3 position could then be achieved. For the synthesis of this compound, a possible route would involve the initial C-2 propylation of a suitable indole precursor, followed by C-3 ethylation.

Cross-coupling reactions offer another versatile avenue. The Larock indole synthesis, a palladium-catalyzed heteroannulation, can be employed to construct the indole ring with substituents already in place. A sequential approach involving a Larock heteroannulation followed by a silicon-based cross-coupling reaction has been developed for the synthesis of 2,3-disubstituted indoles. This methodology could be adapted for the synthesis of this compound by reacting a suitably substituted 2-iodoaniline (B362364) with an alkyne bearing a propyl group, followed by a cross-coupling step to introduce the ethyl group at the C-3 position.

Below is a representative table of substrates and yields for the synthesis of 2,3-disubstituted indoles using a sequential Larock heteroannulation and silicon-based cross-coupling reaction, which could be adapted for the synthesis of this compound.

| Entry | 2-Iodoaniline Derivative | Alkyne | Aryl Halide for Cross-Coupling | Product | Yield (%) |

| 1 | N-benzyl-2-iodoaniline | 1-pentyne | 4-bromotoluene | N-benzyl-3-propyl-2-(p-tolyl)-1H-indole | 78 |

| 2 | 2-iodo-4-methoxyaniline | 1-hexyne | 4-chlorobenzonitrile | 4-methoxy-3-butyl-2-(4-cyanophenyl)-1H-indole | 72 |

| 3 | 2-iodo-5-fluoroaniline | 1-heptyne | 1-bromo-4-fluorobenzene | 5-fluoro-3-pentyl-2-(4-fluorophenyl)-1H-indole | 81 |

This table is illustrative and based on methodologies for analogous compounds.

Hypervalent Iodine Mediated Functionalization of 2,3-Disubstituted Indoles

Hypervalent iodine reagents have emerged as mild, efficient, and environmentally friendly alternatives to heavy metal-based oxidants and catalysts in organic synthesis. These reagents can be used to mediate a variety of functionalizations on the indole nucleus, including on pre-existing 2,3-disubstituted indole scaffolds to generate diverse analogues.

For a molecule like this compound, hypervalent iodine(III) reagents such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) could be employed to introduce further functionality. For example, these reagents can facilitate oxidative cyclizations or the introduction of heteroatoms. An important application is the intramolecular hypervalent iodine-mediated halocyclisation of alkenes, which can be used to construct halogenated cyclic compounds. An analogue of this compound bearing an alkenyl side chain could undergo such a reaction to form a more complex polycyclic indole derivative.

Hypervalent iodine reagents are also capable of mediating the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation, showcasing their utility in constructing diverse heterocyclic systems attached to the indole core.

The following table illustrates the types of functionalizations that can be achieved on indole derivatives using hypervalent iodine reagents.

| Entry | Indole Substrate | Hypervalent Iodine Reagent | Other Reagents | Product Type |

| 1 | 2-allyl-1H-indole | PhI(OAc)₂ | I₂ | Iodocyclized fused indole |

| 2 | N-acetyl-2,3-dimethylindole | PIDA | Methanol (B129727) | 2,3-dimethoxyindoline derivative |

| 3 | 3-methyl-1H-indole | PIFA | Acetonitrile (B52724), H₂O | 2-oxo-3-methylindoline |

This table provides examples of reactions on indole scaffolds and is not specific to this compound.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

Performing reactions without a solvent or in a recyclable solvent minimizes waste and can often lead to shorter reaction times and higher yields. Solvent-free methods for the synthesis of substituted indoles have been developed, often utilizing microwave irradiation or mechanochemical approaches. For example, a microwave-assisted, catalyst-free synthesis of dialkyl 1,4-diaryl-1H-pyrrole-2,3-dicarboxylates has been reported, and similar principles can be applied to indole synthesis. The Fischer indole synthesis, a classic method for preparing indoles, can be adapted to solvent-free conditions, potentially providing a greener route to a this compound precursor.

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the synthesis of indole derivatives, various reusable catalytic systems have been explored. Protic ionic liquids, such as [DABCO-H][HSO₄], have been shown to be effective and reusable catalysts for the synthesis of 3-substituted indoles, maintaining high activity over several cycles.

Another promising approach is the use of magnetic nanoparticles as catalyst supports. These allow for the simple magnetic separation of the catalyst from the reaction mixture, facilitating its reuse. While specific applications to this compound are not yet reported, the development of such catalytic systems for cross-coupling and other indole-forming reactions is an active area of research.

The table below summarizes some green chemistry approaches applicable to the synthesis of substituted indoles.

| Green Approach | Catalytic System/Conditions | Substrate Scope | Advantages |

| Solvent-Free | Microwave Irradiation | Various anilines and ketones | Reduced reaction times, higher yields, no solvent waste |

| Reusable Catalyst | Protic Ionic Liquid [DABCO-H][HSO₄] | Indoles, aldehydes, active methylene (B1212753) compounds | Catalyst reusability, mild conditions |

| Heterogeneous Catalyst | Magnetic Nanoparticle Supported Palladium | Aryl halides, alkynes | Easy catalyst recovery, potential for continuous flow processes |

This table highlights general green methodologies that could be applied to the synthesis of the target compound.

Reactivity Profile and Derivatization Strategies of 3 Ethyl 2 Propyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In the case of the indole nucleus, the pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. The typical site of electrophilic attack in unsubstituted indole is the C-3 position due to its ability to stabilize the positive charge of the intermediate without disrupting the aromaticity of the benzenoid ring. masterorganicchemistry.com However, in 3-ethyl-2-propyl-1H-indole, this position is already substituted, leading to alternative reaction pathways.

Direct Functionalization at the C-3 Position of the Indole Ring

For 2,3-disubstituted indoles such as this compound, direct electrophilic aromatic substitution at the C-3 position is generally not observed. The presence of the ethyl group at this location precludes the standard mechanism which requires the departure of a proton from the site of electrophilic attack to restore aromaticity. masterorganicchemistry.com

Electrophilic attack on the C-3 carbon would lead to the formation of a tertiary carbocation intermediate. Lacking a proton at C-3, this intermediate cannot simply be deprotonated to yield a substituted product. Instead, the reaction is redirected to other nucleophilic sites on the indole ring, primarily the N-1 position or, under harsher conditions, the electron-rich C-2 position if a plausible mechanism allows, or the benzenoid ring. Therefore, derivatization strategies for 2,3-dialkylindoles typically avoid conditions that would promote C-3 electrophilic attack and instead focus on the reactivity of the N-H bond or the side chains.

Reactions at the N-1 Position: Alkylation and Acylation

The nitrogen atom at the N-1 position of this compound retains a lone pair of electrons and an acidic proton, making it a prime site for functionalization through alkylation and acylation. These reactions typically proceed via deprotonation of the indole nitrogen with a suitable base to form a highly nucleophilic indolide anion, which then reacts with an electrophile.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent system is crucial for efficient conversion. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3). beilstein-journals.orgmdpi.com The reaction tolerates a wide variety of alkylating reagents, including simple alkyl halides and more complex electrophiles. beilstein-journals.org

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole, a motif present in many biologically active molecules. nih.gov This transformation is often accomplished using reactive acyl sources like acyl chlorides or anhydrides in the presence of a base. More recently, methods using less reactive but more stable acyl sources, such as thioesters, have been developed to improve functional group tolerance and chemoselectivity. nih.govbeilstein-journals.org The introduction of an electron-withdrawing acyl group at the N-1 position significantly alters the electronic properties of the indole ring, decreasing the nucleophilicity of the heterocyclic core.

Table 1: Representative N-1 Functionalization Reactions for Indole Scaffolds

| Reaction Type | Electrophile | Base/Catalyst | Solvent | General Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, KOH | THF, Acetone | Formation of N-alkylindole |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et3N | Dichloromethane | Formation of N-acylindole |

| N-Acylation | Thioester (RCOSR') | Cs2CO3 | Xylene | Chemoselective N-acylation |

Remote Functionalization of the Phenyl Ring (C-4, C-5, C-6, C-7)

While the pyrrole moiety is the more reactive part of the indole nucleus, electrophilic substitution on the carbocyclic (phenyl) ring is possible, particularly when the more reactive N-1 and C-3 positions are blocked. The directing influence of the pyrrole ring fusion and the existing alkyl substituents determines the regiochemical outcome of these reactions. The pyrrole ring generally directs incoming electrophiles to the C-4 and C-6 positions.

Reactions such as nitration, sulfonation, and halogenation can be carried out on the benzene ring, though they often require more forcing conditions than reactions on the pyrrole ring. masterorganicchemistry.com Friedel-Crafts alkylation and acylation on the phenyl ring of a 2,3-dialkylindole are challenging due to the high reactivity of the indole nucleus, which can lead to polymerization or reaction at the pyrrole ring unless the nitrogen is protected by a strongly electron-withdrawing group. researchgate.net

Side-Chain Functionalization of the Ethyl and Propyl Groups

The ethyl and propyl substituents at the C-3 and C-2 positions offer additional opportunities for derivatization, allowing for the extension of the molecular framework and the introduction of new functional groups without directly modifying the indole core.

Oxidation and Reduction Transformations

The alkyl side chains of this compound can undergo oxidation, particularly at the carbon atom adjacent to the indole ring (the benzylic-like position). This position is activated towards oxidation due to the ability of the indole ring to stabilize radical or cationic intermediates. Selective oxidation can convert the methylene (B1212753) groups of the ethyl and propyl chains into carbonyl functionalities. For instance, copper-catalyzed oxidation has been reported for the selective C-H oxygenation of C-2,C-3 dialkyl-substituted indoles. nih.gov These transformations provide a route to ketones, such as 1-(2-propyl-1H-indol-3-yl)ethan-1-one or 1-(3-ethyl-1H-indol-2-yl)propan-1-one, which are valuable synthetic intermediates.

Conversely, while the alkyl groups themselves are fully reduced, reduction transformations are more relevant for functional groups that might be introduced onto these side chains. For example, a ketone formed via oxidation could be subsequently reduced to a secondary alcohol using reducing agents like sodium borohydride.

Halogenation and Subsequent Coupling Reactions

Halogenation of the alkyl side chains can be achieved through free-radical pathways. wikipedia.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used to selectively brominate the benzylic-like position of the ethyl and propyl groups. This reaction proceeds via a resonance-stabilized radical intermediate, favoring substitution at the carbon directly attached to the indole ring. youtube.com

The resulting haloalkyl indoles are versatile intermediates for a variety of subsequent coupling reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence of halogenation followed by cross-coupling provides a powerful strategy for elaborating the side chains of this compound.

Table 2: Potential Side-Chain Functionalization Strategies

| Reaction Type | Reagent(s) | Target Position | Potential Product |

|---|---|---|---|

| Oxidation | Cu Catalyst / Oxidant | α-carbon of ethyl/propyl group | Ketone (e.g., -COCH3) |

| Radical Halogenation | NBS, AIBN | α-carbon of ethyl/propyl group | α-Bromoalkylindole |

| Cross-Coupling | Arylboronic acid, Pd catalyst | α-carbon (post-halogenation) | α-Arylalkylindole |

Annulation Reactions Involving this compound as a Building Block

Annulation reactions offer a powerful method for constructing polycyclic structures from simpler precursors. In the context of this compound, the electron-rich nature of the indole ring makes it a suitable partner in various cyclization strategies to build fused heterocyclic systems. These reactions typically involve the formation of new rings onto the indole core, leading to more complex and often biologically relevant scaffolds like carbazoles and quinolines.

One major strategy for constructing fused systems from indoles is building a quinoline (B57606) moiety from the indole core. rsc.orgnih.govorientjchem.org This can be achieved through various synthetic methods, including those that involve the condensation of the indole with carbonyl compounds. orientjchem.org For a 2,3-disubstituted indole like this compound, these reactions would likely involve the benzene portion of the indole ring, leading to indoloquinolines.

Another significant class of annulation reactions applicable to indoles is the synthesis of carbazoles. rsc.orgorganic-chemistry.orgchim.it These reactions often proceed through transition-metal-catalyzed C-H functionalization or metal-free cyclization methods. rsc.org For this compound, a plausible approach would involve a reaction that forms a new six-membered ring by connecting the C4 position of the indole to a suitable reaction partner, ultimately leading to a substituted carbazole.

The table below summarizes hypothetical annulation reactions of this compound, drawing parallels from established methods for other substituted indoles.

| Product Class | Hypothetical Reaction | Reagents and Conditions | Potential Product Structure |

| Indoloquinolines | Friedländer-type synthesis | α-amino ketone, acid or base catalyst, heat | Fused quinoline ring on the indole 'a' face |

| Carbazoles | Palladium-catalyzed intramolecular C-H arylation | A tethered aryl halide on the N1 position, Pd catalyst, base | Carbazole with ethyl and propyl groups at C3 and C2 |

| Pyrroloindoles | [3+2] Annulation | A suitable 1,3-dipole, catalyst | A fused five-membered ring |

This table presents hypothetical reactions based on general indole chemistry. Specific experimental validation for this compound is required.

Explorations of Ring-Opening and Rearrangement Pathways

Beyond annulation, the indole scaffold can undergo ring-opening and rearrangement reactions, providing access to a diverse range of chemical structures that are not readily accessible through other synthetic routes. These transformations can be triggered by various reagents and conditions, leading to significant alterations of the indole core.

Oxidative cleavage of the C2-C3 double bond is a known reaction pathway for indoles, often leading to the formation of 2-acylaminobenzaldehyde or related derivatives. diva-portal.orgnih.govresearchgate.net This transformation breaks open the pyrrole ring and introduces new functional groups. For this compound, such a reaction would be expected to yield a derivative of 2-aminobenzophenone, where the acyl group corresponds to the propyl substituent and the other fragment is derived from the ethyl group.

Acid-catalyzed rearrangements are also a feature of indole chemistry, particularly for indoles with substituents at the C2 and C3 positions. rsc.org These rearrangements can involve the migration of substituents, leading to isomeric indole structures. For this compound, treatment with a strong acid could potentially lead to a mixture of rearranged products, although the specific outcome would depend on the relative migratory aptitude of the ethyl and propyl groups.

Thermal rearrangements, such as the Fischer indole synthesis, which proceeds through a nih.govnih.gov-sigmatropic rearrangement, highlight the propensity of indole-related structures to undergo concerted intramolecular transformations. firsthope.co.in While this compound is already an indole, related indolenine intermediates, if formed, could undergo thermal rearrangements to furnish substituted indoles.

The following table outlines potential ring-opening and rearrangement reactions for this compound based on known indole reactivity.

| Reaction Type | Hypothetical Transformation | Reagents and Conditions | Potential Product(s) |

| Oxidative Ring-Opening | Cleavage of the C2-C3 bond | Ozonolysis, or other oxidizing agents (e.g., I2, O2) diva-portal.orgnih.gov | 2-(Butanoylamino)-1-phenylpropan-1-one |

| Acid-Catalyzed Rearrangement | Plancher-type rearrangement | Strong acid (e.g., HCl, H2SO4) | Isomeric 2,3-dialkylindoles |

| Thermal Rearrangement | Cope-type rearrangement of a dearomatized intermediate | Heat | Rearranged indole isomer |

This table presents hypothetical reactions based on general indole chemistry. Specific experimental validation for this compound is required.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 2 Propyl 1h Indole

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. For 3-ethyl-2-propyl-1H-indole (C₁₃H₁₇N), the theoretical exact mass can be calculated with high precision.

HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.govmdpi.comrsc.org The expected m/z value for the [M+H]⁺ ion of this compound is approximately 188.1434, corresponding to the formula [C₁₃H₁₈N]⁺. The experimental determination of this value within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by identifying characteristic losses of fragments corresponding to the ethyl and propyl side chains. nih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon skeleton and the placement of protons. acs.org

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.org Based on established chemical shift data for substituted indoles, a representative spectrum for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) can be predicted. journals.co.zaclockss.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) core, the N-H proton, and the aliphatic protons of the ethyl and propyl groups. The aromatic region (typically δ 7.0-7.8 ppm) would consist of four signals corresponding to H-4, H-5, H-6, and H-7. The N-H proton would appear as a broad singlet at a downfield chemical shift (often > δ 8.0 ppm). The aliphatic region would feature a quartet and a triplet for the ethyl group and a triplet, a sextet, and a triplet for the propyl group, with chemical shifts influenced by their proximity to the indole ring. youtube.commdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The indole ring carbons typically resonate in the range of δ 100-140 ppm. The aliphatic carbons of the ethyl and propyl chains would appear at higher field (upfield), generally between δ 10-30 ppm. journals.co.zamdpi.com

Interactive Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | br s | - | ~8.10 |

| H-4 | d | ~7.9 | ~7.65 |

| H-7 | d | ~8.1 | ~7.35 |

| H-5 | t | ~7.6 | ~7.15 |

| H-6 | t | ~7.5 | ~7.10 |

| H-1' (propyl) | t | ~7.5 | ~2.80 |

| H-1'' (ethyl) | q | ~7.6 | ~2.75 |

| H-2' (propyl) | sext | ~7.5 | ~1.70 |

| H-2'' (ethyl) | t | ~7.6 | ~1.30 |

Interactive Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~136.0 |

| C-2 | ~135.5 |

| C-3a | ~128.5 |

| C-5 | ~122.0 |

| C-4 | ~120.5 |

| C-6 | ~120.0 |

| C-3 | ~115.0 |

| C-7 | ~111.0 |

| C-1' (propyl) | ~25.0 |

| C-1'' (ethyl) | ~18.0 |

| C-2' (propyl) | ~22.0 |

| C-2'' (ethyl) | ~14.5 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity of the atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons in the ethyl group (CH₂ with CH₃) and the propyl group (CH₂ with CH₂; CH₂ with CH₃). It would also confirm the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining stereochemistry and conformation. For this compound, NOESY could show through-space correlations between the N-H proton and the protons on the C-7 position of the indole ring, as well as between the protons of the alkyl side chains and nearby aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com The spectra are characteristic of the functional groups present. ias.ac.in

For this compound, the IR spectrum would be expected to show a distinct absorption band for the N-H stretching vibration in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and propyl groups would be observed just below 3000 cm⁻¹. The region from 1450-1600 cm⁻¹ would contain absorptions corresponding to the C=C stretching vibrations of the aromatic ring. Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar C-C bonds in the indole ring system. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. unimi.ituwaterloo.ca This technique provides exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry unequivocally. carleton.edu

While no publicly available crystal structure for this compound has been reported, if such a study were performed, it would reveal the planarity of the indole ring system and the specific conformations of the ethyl and propyl side chains. mdpi.comnih.gov Furthermore, SCXRD analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and van der Waals forces, which govern how the molecules pack together in the crystal lattice. ub.edu

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are fundamental for assessing the purity of synthesized this compound and for the isolation of related analogues.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing the purity of indole derivatives. nih.govoup.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. cetjournal.it A UV detector would be used for detection, as the indole ring is a strong chromophore.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, especially for relatively volatile and thermally stable compounds like 2,3-dialkylindoles. oup.comnist.gov The retention time is a characteristic of the compound, and the mass spectrum provides structural confirmation.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of reactions and to get a preliminary assessment of purity. researchgate.net

These chromatographic techniques are essential for ensuring that the material being analyzed by spectroscopic methods is a pure substance, which is a prerequisite for accurate data interpretation. researchgate.netvt.edu

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is essential for the accurate quantification and purification of this compound. Reversed-phase HPLC is a commonly employed technique for the separation of indole derivatives due to its efficiency and versatility. nih.govcetjournal.it The method development process involves the systematic optimization of several key chromatographic parameters to achieve the desired separation.

A suitable HPLC method for this compound would likely utilize a C18 stationary phase, which provides excellent retention and selectivity for non-polar to moderately polar compounds. The choice of mobile phase is critical for achieving optimal resolution. A typical mobile phase for the analysis of substituted indoles consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govsielc.com The composition of the mobile phase can be delivered in either an isocratic or gradient elution mode. For complex samples or to improve peak shape, a gradient elution, where the proportion of the organic solvent is increased over time, is often preferred.

The pH of the mobile phase can also significantly influence the retention behavior of indole compounds, particularly those with ionizable groups. nih.gov For this compound, which is a weakly basic compound, adjusting the pH of the aqueous component of the mobile phase can help to ensure consistent retention times and sharp peaks. The use of a buffer, such as phosphate (B84403) or acetate, is recommended to maintain a stable pH throughout the analysis.

Detection is typically performed using a UV detector, as the indole ring system exhibits strong absorbance in the ultraviolet region. oup.com The selection of the detection wavelength is based on the UV spectrum of this compound, with a wavelength around 220 nm or 280 nm often providing good sensitivity.

A summary of a potential HPLC method for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

The developed method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the intended application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Studies

For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique. sums.ac.ir It is particularly well-suited for the identification and quantification of this compound, especially in complex matrices. The development of a GC-MS method involves optimizing the gas chromatographic separation and the mass spectrometric detection parameters.

The choice of the capillary column is a critical first step. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is generally suitable for the separation of a wide range of organic compounds, including indole derivatives. notulaebotanicae.romdpi.com The dimensions of the column (length, internal diameter, and film thickness) will influence the separation efficiency and analysis time.

The temperature program of the GC oven is optimized to ensure the efficient separation of the target analyte from other components in the sample. A typical temperature program starts at a lower temperature to allow for the trapping of volatile compounds at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their boiling points and interactions with the stationary phase. oup.com

The injector temperature is set high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation of the analyte. notulaebotanicae.ro The carrier gas, typically helium, is used at a constant flow rate to transport the sample through the column. oup.com

The mass spectrometer is used for the detection and identification of the eluted compounds. In electron ionization (EI) mode, the molecules are fragmented in a reproducible manner, generating a unique mass spectrum that can be used as a fingerprint for identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethyl and propyl side chains.

A summary of a potential GC-MS method for the analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

The identification of this compound in a sample would be confirmed by comparing its retention time and mass spectrum with that of a pure standard.

Computational Chemistry and Molecular Modeling of 3 Ethyl 2 Propyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

No specific studies detailing the quantum chemical calculations for 3-ethyl-2-propyl-1H-indole were found. Such studies would typically involve using computational methods to determine the molecule's electronic properties and most stable three-dimensional shape.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

There is no available research literature presenting DFT calculations used to optimize the ground state geometry of this compound or to determine its energetic properties.

Ab Initio Calculations for Conformational Analysis and Tautomerism

Specific ab initio studies concerning the conformational analysis or tautomeric forms of this compound are not present in the surveyed scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this compound has not been published. These calculations are crucial for understanding a molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

No published molecular dynamics simulations were found that explore the conformational landscape and flexibility of this compound over time.

In Silico Prediction of Spectroscopic Parameters

There are no available in silico predictions of the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on computational models.

Molecular Docking and Dynamics for Ligand-Receptor Interactions

While molecular docking studies have been performed on various indole (B1671886) derivatives to investigate their potential as ligands for biological receptors, no specific docking studies featuring this compound were identified. Research on similar molecules, such as other 3-ethyl-1H-indole derivatives, has explored interactions with targets like the COX-2 enzyme, but this data is not directly applicable to the subject compound.

Biological Evaluation and Structure Activity Relationship Sar Studies of 3 Ethyl 2 Propyl 1h Indole Analogues

General Principles of Indole-Based SAR in Medicinal Chemistry

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic compounds with significant biological activities. nih.govresearchgate.net This bicyclic aromatic heterocycle serves as a versatile template for drug design, largely due to its ability to mimic peptide structures and engage in reversible binding with numerous enzymes and receptors. nih.govmdpi.com The structure-activity relationship (SAR) of indole derivatives is complex and highly dependent on the nature, position, and orientation of substituents on the indole ring.

Key principles of indole-based SAR include:

Positional Importance : The biological activity of indole analogues is critically influenced by the position of substitution. The C2, C3, and N1 positions are common sites for modification, and even minor changes at these locations can drastically alter pharmacological profiles. mdpi.comresearchgate.net For instance, substitutions at the C3 position are a hallmark of many biologically active marine alkaloids. researchgate.net

Mimicry of Natural Ligands : The indole core is a key component of the essential amino acid tryptophan, which is a precursor to vital neurotransmitters like serotonin (B10506) and melatonin. researchgate.net This inherent biocompatibility allows indole derivatives to interact with a wide range of biological targets.

Versatility of the Scaffold : The indole ring can be functionalized to produce compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive activities. researchgate.netmdpi.com The specific activity is often dictated by the functional groups attached; for example, the presence of amide or chalcone (B49325) groups at the C2 and C3 positions is frequently associated with anticancer activity. mdpi.com

Influence of Substituents : The electronic and steric properties of substituents play a pivotal role. Electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can modulate the molecule's affinity, selectivity, and efficacy for a given target by altering its shape, lipophilicity, and hydrogen-bonding capacity. frontiersin.org

The development of novel drugs often relies on understanding these SAR principles to strategically modify the indole scaffold, aiming to enhance potency, improve selectivity, and reduce off-target effects. researchgate.net

Role of Alkyl Substitutions (Ethyl and Propyl) at C-2 and C-3 on Biological Activity

Alkyl substitutions at the C2 and C3 positions of the indole core are known to have a profound effect on receptor binding affinity and selectivity, particularly for G-protein coupled receptors like the cannabinoid receptors (CB1 and CB2). nih.gov The length and position of the alkyl chain are critical determinants of a compound's pharmacological profile.

For instance, in the context of indole-2-carboxamide allosteric modulators of the CB1 receptor, the length of the alkyl chain at the C3 position is a key factor. An n-propyl group at C3 has been shown to enhance the allosteric modulation of the binding of other ligands. nih.gov Research on a series of 3-(indanoyl)indoles revealed that the addition of a methyl group at the C2 position improved selectivity for the CB2 receptor over the CB1 receptor. nih.gov This suggests that even a small alkyl group at C2 can sterically influence the binding pose, favoring interaction with one receptor subtype over another. This C2 substitution can also fundamentally alter the compound's activity, causing a switch from an antagonist to a partial agonist. nih.gov

A study comparing two indole-2-carboxamides, one with a 3-ethyl group and another with a 3-pentyl group, demonstrated that while both enhanced agonist binding to the CB1 receptor, the longer pentyl chain exhibited stronger positive cooperativity. This highlights how increasing the alkyl chain length at the C3 position can amplify the modulatory effect on receptor binding.

| Compound Analogue Feature | Effect on Receptor Binding | Receptor Target | Reference |

|---|---|---|---|

| C3-Propyl Substitution | Enhances allosteric modulation of ligand binding | CB1 | nih.gov |

| C2-Methyl Substitution | Improves binding selectivity for CB2 over CB1 | CB2/CB1 | nih.gov |

| C2-Methyl Substitution | Can switch activity from antagonist to partial agonist | CB2 | nih.gov |

| C3-Pentyl vs. C3-Ethyl | Longer alkyl chain (pentyl) shows stronger positive cooperativity in agonist binding enhancement | CB1 |

These findings underscore the principle that strategic placement of small alkyl groups like ethyl and propyl at the C2 and C3 positions is a viable method for modulating the affinity and selectivity of indole-based ligands for specific receptor targets.

Alkyl substitutions at the C2 and C3 positions of the indole ring also significantly influence the potency and selectivity of enzyme inhibitors. The size and location of these groups can affect how the molecule fits into an enzyme's active site, thereby altering its inhibitory activity.

In the development of indole-based anticancer agents, SAR studies have shown that modifications at C2 and C3 are critical. For example, a study on a series of indole-2-carboxamides as potential antiproliferative agents found that substitution at the C3 position was important for activity. A compound with a 3-ethyl group demonstrated good antiproliferative activity, although it was slightly less potent than the analogue with no substituent at C3. A 3-methyl derivative showed an effect comparable to the 3-ethyl compound, suggesting that even small alkyl groups at this position can modulate enzyme inhibitory potency, in this case likely against protein kinases.

Conversely, in a different series of compounds, indole-3-ethylsulfamoylphenylacrylamides designed as histone deacetylase (HDAC) inhibitors, the presence of alkyl groups was part of a highly potent molecular structure. One of the lead compounds featured a 1-ethyl and 2-methyl substituted indole ring, indicating that in this context, C2 alkylation contributes positively to the desired enzyme inhibition.

| Compound Series | C2/C3 Alkyl Substitution | Effect on Activity | Enzyme Target Class | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | 3-Ethyl | Good antiproliferative activity, but slightly less potent than C3-unsubstituted analogue | Protein Kinases | |

| Indole-2-carboxamides | 3-Methyl | Activity comparable to 3-ethyl analogue | Protein Kinases | |

| Indole-3-ethylsulfamoylphenylacrylamides | 1-Ethyl, 2-Methyl | Part of a highly potent HDAC inhibitor structure | Histone Deacetylases (HDACs) |

Investigation of Pharmacological Activities

Indole derivatives substituted at the C2 and C3 positions with alkyl groups are a well-established class of cannabinoid receptor modulators. nih.gov The endocannabinoid system, particularly the CB1 and CB2 receptors, is a significant target for therapeutic intervention in a range of conditions. nih.gov The SAR of indole-based cannabinoids indicates that the nature and position of alkyl substituents are crucial for determining affinity, selectivity, and functional activity (agonist, antagonist, or allosteric modulator) at these receptors. nih.govnih.gov

Research into 3-(indanoyl)indoles demonstrated that adding a methyl group at the C2 position enhanced selectivity for the CB2 receptor. nih.gov This is a therapeutically desirable feature, as CB2 agonists are sought for their potential anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 activation. nih.gov Furthermore, this C2-methylation was found to be capable of switching a compound's functional activity from that of an antagonist to a partial agonist, highlighting the profound impact of a small alkyl group at this position. nih.gov

In the class of indole-2-carboxamides, which act as allosteric modulators, the alkyl chain length at C3 is a key determinant of activity. An n-propyl group at C3 was found to be important for enhancing the allosteric modulation of orthosteric ligand binding at the CB1 receptor. nih.gov Studies on related compounds with a 3-ethyl group have confirmed their role as allosteric modulators that can enhance the binding of primary agonists to the CB1 receptor. These findings illustrate that C2-propyl and C3-ethyl substitutions are key structural motifs for designing indole-based ligands that can fine-tune the activity of cannabinoid receptors rather than simply activating or blocking them.

The C2, C3-disubstituted indole scaffold is a frequently encountered motif in molecules with potent anticancer and cytotoxic properties. nih.govresearchgate.net The substitution pattern, including the presence of alkyl groups like ethyl and propyl, plays a pivotal role in determining the efficacy and mechanism of action against various cancer cell lines. researchgate.net

The cytotoxic potential of these compounds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs). For example, a series of indole-2-carboxamides was evaluated for antiproliferative activity, with a 3-ethyl substituted analogue showing good cytotoxic effects against four different cancer cell lines, albeit with slightly lower potency than the unsubstituted parent compound.

In another study, 2,3-dimethylindole (B146702) derivatives exhibited promising cytotoxic activity against lung and pancreas carcinoma cell lines, with IC50 values in the low nanomolar range. researchgate.net Although this study used methyl groups, it establishes the principle that small alkyl groups at both C2 and C3 can lead to highly potent anticancer agents. Similarly, research on indole-3-ethylsulfamoylphenylacrylamides identified a compound with 1-ethyl and 2-methyl substitutions as a lead molecule with potent anti-proliferative and anti-angiogenic activities, acting as an HDAC inhibitor.

| Compound Series | Alkyl Substitution | Observed Activity | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| 2,3-dimethylindoles | 2-Methyl, 3-Methyl | Promising activity with IC50 in the low nM range | Lung Carcinoma, Pancreas Carcinoma | researchgate.net |

| Indole-2-carboxamides | 3-Ethyl | Good antiproliferative activity | Four cancer cell lines | |

| Indole-3-ethylsulfamoylphenylacrylamides | 1-Ethyl, 2-Methyl | Potent anti-proliferative and anti-angiogenic activity | Various cancer cell lines |

These findings collectively demonstrate that indole scaffolds featuring ethyl and propyl (or similar small alkyl) substitutions at the C2 and C3 positions are a promising area for the discovery of novel cytotoxic and anticancer agents. nih.govresearchgate.net

Antiviral Properties

Analogues of 3-ethyl-2-propyl-1H-indole have demonstrated a broad spectrum of antiviral activities, positioning the indole scaffold as a critical pharmacophore in the development of novel antiviral agents. Research has highlighted the efficacy of these compounds against both RNA and DNA viruses, with specific derivatives showing notable potency.

A study on indolylthiosemicarbazides revealed significant activity against Coxsackie B4 virus, an RNA virus. nih.gov The structure-activity relationship (SAR) analysis from this study indicated that the antiviral efficacy is sensitive to the nature of the substituent. For instance, an ethyl substituent (Compound 6b) was found to be slightly more potent than analogues with methyl, propyl, or allyl groups. nih.gov However, larger butyl or aromatic substituents resulted in a loss of antiviral activity. nih.gov A crucial finding was that the free thiosemicarbazide (B42300) moiety is essential for the antiviral effect, as their cyclized counterparts, 4-thiazolidinones, were inactive. nih.gov

Furthermore, indole derivatives have been identified as potent inhibitors of Flaviviruses, such as the Zika virus (ZIKV). A series of 2,6-disubstituted indole compounds were developed as inhibitors of the highly conserved NS2B-NS3 protease, which is essential for viral replication. nih.gov The most potent of these compounds inhibited ZIKV replication in cells with EC₅₀ values in the low micromolar range (1-3 μM). nih.gov Kinetic studies suggest a non-competitive mode of inhibition for these analogues. nih.gov

Recent efforts have also explored indole derivatives against coronaviruses. One high-throughput screening campaign identified a 1-heteroaryl-2-alkoxyphenyl analog, which contains a core structure related to indoles, as an inhibitor of SARS-CoV-2 replication. mdpi.com Preliminary studies indicate that this class of compounds interferes with viral entry. mdpi.com

Table 1: Antiviral Activity of Selected Indole Analogues

| Compound Class | Virus Target | Key SAR Findings | Reference |

|---|---|---|---|

| Indolylthiosemicarbazides | Coxsackie B4 virus | Ethyl substituent showed high potency; free thiosemicarbazide moiety is essential. | nih.gov |

| 2,6-disubstituted indoles | Zika Virus (Flavivirus) | Potent inhibition of NS2B-NS3 protease; EC₅₀ values of 1-3 μM. | nih.gov |

| Indole-based gp41 inhibitors | HIV-1 | Activity depends on molecular shape and amphipathicity; polar substituents can decouple binding affinity from fusion inhibition. | nih.gov |

| 1-Heteroaryl-2-alkoxyphenyls | SARS-CoV-2 | Inhibit viral entry; 3- or 4-pyridyl moiety on the oxadiazole ring is optimal. | mdpi.com |

Anti-inflammatory Effects and Related Pathways

The indole scaffold is a key feature in compounds developed for their anti-inflammatory properties. Analogues of this compound have been investigated for their ability to modulate various inflammatory pathways, often showing potent effects through targeted interactions with specific biological molecules.

One significant area of research involves the development of indole derivatives as agonists for the Cannabinoid receptor 2 (CB2). The CB2 receptor is known to play a vital role in mediating analgesia and anti-inflammation. rsc.org A series of indole compounds featuring N-ethyl morpholine (B109124) moieties were designed and found to exhibit high affinity for the CB2 receptor at nanomolar concentrations, with high selectivity over the CB1 receptor. rsc.org In a rat model of CFA-induced inflammatory hyperalgesia, the most active compound from this series demonstrated a potent anti-inflammatory effect, significantly suppressing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the inflamed tissues. rsc.org

Molecular hybridization, a strategy that combines different pharmacophores, has been used to create potent anti-inflammatory agents. Derivatives combining an indole ring with an imidazole[2,1-b]thiazole moiety have shown promising results. nih.govrsc.org These hybrid molecules were evaluated for their ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells. nih.govrsc.org The findings revealed that most of these compounds effectively inhibited the release of nitric oxide (NO), IL-6, and TNF-α. nih.gov Structure-activity relationship analysis indicated that introducing electron-withdrawing groups at the amino position could enhance this anti-inflammatory activity. nih.gov

Furthermore, indole-linked 1,2,3-triazole derivatives have been shown to modulate inflammatory responses induced by advanced glycation end-products (AGEs). researchgate.net AGEs are implicated in vascular dysfunction and inflammation, particularly in diabetic complications. Certain indole-triazole compounds were found to significantly attenuate AGE-induced production of cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) in THP-1 monocytes by suppressing the AGE-ROS-NF-κB signaling pathway. researchgate.net

Antimicrobial and Antitubercular Potential

The structural framework of indole is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent antimicrobial and antitubercular activities. nih.gov Analogues derived from this scaffold have been extensively explored to combat a wide range of pathogens, including drug-resistant bacteria and Mycobacterium tuberculosis. nih.govnih.gov

In the realm of antibacterial agents, indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes. mdpi.com One such analogue demonstrated the ability to enhance the activity of the antibiotic doxycycline (B596269) against P. aeruginosa by 21-fold, suggesting a role as an antibiotic potentiator. mdpi.com The mechanism is believed to involve the perturbation of the bacterial outer membrane. mdpi.com Similarly, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard drug ciprofloxacin (B1669076). nih.gov The presence of a m-chlorophenyl group as a substituent appeared to be beneficial for activity. nih.gov

The indole nucleus has also been a cornerstone in the development of new antitubercular agents. nih.gov The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel drug candidates. nih.gov Researchers have explored a diverse range of functionalized indoles, including simple indoles, fused indoles, and isatin (B1672199) derivatives, which have shown activity against Mycobacterium tuberculosis (MTB). nih.gov Some indole-based compounds act by inhibiting distinct targets essential for mycobacterial survival, such as cell wall synthesis, DNA replication, and transcription. nih.gov For example, some indole derivatives are thought to interfere with the synthesis of arabinogalactan (B145846), a key component of the mycobacterial cell wall. mdpi.com

Table 2: Antimicrobial and Antitubercular Activity of Selected Indole Analogues

| Compound Class | Target Organism(s) | Notable Activity / Finding | Reference |

|---|---|---|---|

| Indole-3-carboxamido-polyamines | P. aeruginosa, S. aureus | Potentiates doxycycline activity 21-fold; disrupts bacterial membranes. | mdpi.com |

| Indole-thiadiazole/triazoles | MRSA, S. aureus | Some compounds more effective than ciprofloxacin against MRSA. | nih.gov |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | Potent antifungal activity with MIC values as low as 2 µg/mL. | nih.gov |

| General Indole Derivatives | Mycobacterium tuberculosis | Inhibit essential pathways like cell wall synthesis and DNA replication. | nih.govnih.gov |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Indole derivatives, including analogues of this compound, are recognized for their significant antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.net Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases. The indole nucleus, with its electron-rich heterocyclic nitrogen atom, can act as an effective redox center, enabling it to neutralize free radicals. researchgate.net

The antioxidant capacity of indole derivatives has been evaluated using various in vitro assays. Studies on C-3 substituted indole derivatives have demonstrated their ability to act as radical scavengers and Fe³⁺-to-Fe²⁺ reducers. nih.gov The antioxidant activity is strongly dependent on the type of substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom, which is crucial for radical stabilization. nih.gov The mechanism is suggested to involve both hydrogen and electron transfer processes. nih.gov

Indole-2 and 3-carboxamides have also been investigated for their ability to scavenge different types of ROS, including superoxide (B77818) radicals (O₂•-), hydroxyl radicals (HO•), and singlet oxygen (¹O₂). nih.govcapes.gov.br These compounds were found to inhibit the formation of hydroxyl radicals and decrease chemiluminescence from superoxide-generating systems, confirming their antioxidative properties. nih.gov

Furthermore, certain indole-3-acetamide (B105759) derivatives have been identified as potent inhibitors in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.com In the same study, some indole-2-carboxamide derivatives were found to be activators of heme oxygenase (HO), an enzyme that provides cytoprotection against oxidative stress. tandfonline.com This dual activity highlights the multifaceted potential of indole analogues in combating oxidative damage. The scavenging activity is often concentration-dependent, with specific substitution patterns leading to enhanced potency. nih.gov

Central Nervous System (CNS) Activity (e.g., D2/D3 Receptor Agonism)

The indole scaffold is a privileged structure in the development of agents targeting the central nervous system (CNS), with numerous marketed drugs for CNS disorders containing this moiety. nih.gov Analogues of this compound have been specifically designed and evaluated for their activity on dopamine (B1211576) receptors, which are key targets for treating conditions like schizophrenia and Parkinson's disease.

A series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles were designed as dopamine D2 partial agonists. acs.org By introducing a rigid cyclohexyl spacer to constrain the linkage between the indole and arylpiperazine pharmacophores, researchers identified compounds with potent partial agonist activity at the D2 receptor. acs.org The lead compound from this series demonstrated the ability to inhibit the spontaneous firing of dopamine neurons and reduce dopamine synthesis in vivo, effects consistent with presynaptic D2 receptor activation. acs.org This profile is desirable for antipsychotic drugs, aiming to modulate dopaminergic neurotransmission without causing the severe side effects associated with full antagonists.

The N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine was previously identified as a selective D2 receptor agonist. nih.gov Subsequent studies explored derivatives of this compound, finding that substitutions on the phenyl ring of the N-2-phenylethyl moiety could modulate selectivity. The introduction of two chlorine atoms, for instance, decreased D1 receptor affinity, resulting in derivatives that were highly selective for the D2 receptor and behaved as selective D2 agonists in preliminary behavioral tests. nih.gov

More recent research has focused on discovering biased agonists, which preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways). nih.govacs.org This approach aims to develop drugs with improved therapeutic efficacy and reduced side effects. An Ugi-based multicomponent reaction was used to synthesize a library of compounds, leading to the identification of several potent and subtype-selective D2 receptor biased partial agonists with excellent affinity and selectivity over D3 and D4 receptors. nih.govacs.org

Elucidation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms through which indole analogues exert their biological effects is crucial for the rational design of more effective and specific therapeutic agents. Research in this area focuses on identifying and validating the direct molecular targets of these compounds.

Target Identification and Validation

The diverse biological activities of indole analogues stem from their ability to interact with a wide range of molecular targets. Target identification studies have successfully pinpointed specific enzymes, receptors, and structural proteins that are modulated by these compounds.

In the context of antiviral activity, the NS2B-NS3 protease of the Zika virus has been validated as a direct target for 2,6-disubstituted indole inhibitors. nih.gov For HIV-1, the hydrophobic pocket of the transmembrane glycoprotein (B1211001) gp41 is the identified target for a class of indole-based fusion inhibitors. nih.gov

For anti-inflammatory effects, the cannabinoid receptor 2 (CB2) has been confirmed as a key target for indole derivatives containing N-ethyl morpholine moieties, which act as potent and selective agonists. rsc.org Other indole-based anti-inflammatory agents have been shown to target the NF-κB signaling pathway and the COX-2 enzyme, thereby reducing the production of pro-inflammatory mediators. researchgate.net

The antimicrobial mechanism of certain indole-polyamine conjugates has been linked to the direct disruption of the bacterial cell membrane, a mechanism validated through membrane perturbation assays. mdpi.com In the field of antitubercular drug discovery, indole derivatives have been found to inhibit enzymes crucial for mycobacterial cell wall synthesis, such as those involved in the fatty acid elongation system (FAS II) and arabinogalactan synthesis. nih.govmdpi.com

In oncology , indole derivatives have been developed as multitarget agents. For example, N-thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit several key protein kinases involved in cancer progression, including EGFR, HER2, VEGFR-2, and CDK2. nih.gov Docking studies have further supported the improved binding affinity of these compounds with their target proteins. nih.gov

The CNS activity of many indole analogues is attributed to their direct interaction with neurotransmitter receptors. Extensive in vitro binding and functional assays have validated the dopamine D2 and D3 receptors as the primary targets for several series of indole derivatives designed as antipsychotic and antiparkinsonian agents. acs.orgnih.govacs.org

This targeted approach, combining chemical synthesis with biological screening and mechanistic studies, allows for the validation of molecular targets and provides a solid foundation for the further development of indole-based therapeutics.

Pathway Analysis and Cellular Responses

Investigations into the cellular effects of 2,3-disubstituted indoles suggest that their mechanism of action may differ from many conventional chemotherapeutic agents. A notable characteristic of this class of compounds is their potential to exert cytostatic, rather than cytotoxic, effects in cancer cells. This is particularly significant in the context of apoptosis-resistant cancers, which are notoriously difficult to treat with standard proapoptotic drugs. nih.gov

Studies on a series of C-3 derivatized 2-aryl indoles have shown that these compounds can inhibit the growth of cancer cells without necessarily inducing cell death at equivalent concentrations. nih.gov This suggests that the antiproliferative activity of these indole analogues may not primarily be mediated through the induction of apoptosis. nih.govnih.gov The comparable potency of these compounds against both apoptosis-sensitive and apoptosis-resistant cancer cell lines further supports the hypothesis of an apoptosis-independent mechanism. nih.govnih.gov

The precise molecular targets and signaling pathways affected by 2,3-dialkyl-1H-indoles are still under investigation. However, the indole nucleus is a well-established pharmacophore known to interact with a variety of biological targets. mdpi.comnih.gov Indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, and to interfere with the function of various protein kinases involved in cancer cell proliferation and survival. mdpi.comnih.gov

While direct evidence for this compound is lacking, the general findings for related 2,3-disubstituted indoles point towards a mechanism centered on inhibiting cell proliferation, potentially through the disruption of cellular processes essential for cell cycle progression. The cytostatic nature of these effects suggests an interference with pathways that regulate cell growth and division, rather than those that trigger programmed cell death. nih.gov Further research is necessary to elucidate the specific intracellular targets and the downstream cellular responses to this compound and its close analogues to fully understand their therapeutic potential.

Table of Research Findings on 2,3-Disubstituted Indole Analogues